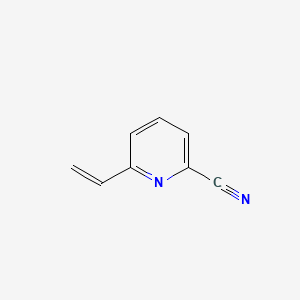
6-Vinylpicolinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Vinylpicolinonitrile is an organic compound with the molecular formula C8H6N2. It is a derivative of picolinonitrile, featuring a vinyl group attached to the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 6-Vinylpicolinonitrile can be synthesized through several methods. One common approach involves the reaction of 6-bromopicolinonitrile with a vinylating agent under palladium-catalyzed conditions. The reaction typically proceeds as follows:
Reactants: 6-bromopicolinonitrile, vinylating agent (e.g., vinyl magnesium bromide)
Catalyst: Palladium(0) complex
Solvent: Tetrahydrofuran (THF)
Conditions: Reflux temperature, inert atmosphere (e.g., nitrogen or argon)
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of robust catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: 6-Vinylpicolinonitrile undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The vinyl group can participate in substitution reactions, such as halogenation or hydroboration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents (e.g., bromine) or hydroboration reagents (e.g., borane-THF complex).
Major Products:
Oxidation: Formation of 6-formylpicolinonitrile or 6-carboxypicolinonitrile.
Reduction: Formation of 6-vinylpicolinamide.
Substitution: Formation of 6-halopicolinonitrile derivatives.
Aplicaciones Científicas De Investigación
6-Vinylpicolinonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential as a precursor in the synthesis of bioactive molecules with antimicrobial or anticancer properties.
Mecanismo De Acción
The mechanism of action of 6-vinylpicolinonitrile involves its interaction with various molecular targets. The vinyl group can undergo polymerization or cross-linking reactions, while the nitrile group can participate in nucleophilic addition reactions. These interactions can lead to the formation of complex structures with unique properties. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects .
Comparación Con Compuestos Similares
6-Bromopicolinonitrile: A precursor in the synthesis of 6-vinylpicolinonitrile.
6-Methylpicolinonitrile: Similar structure but with a methyl group instead of a vinyl group.
6-Ethylpicolinonitrile: Similar structure but with an ethyl group instead of a vinyl group.
Uniqueness: this compound is unique due to the presence of both a vinyl group and a nitrile group on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
6-ethenylpyridine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2/c1-2-7-4-3-5-8(6-9)10-7/h2-5H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXOXPYWCWBYAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC(=CC=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
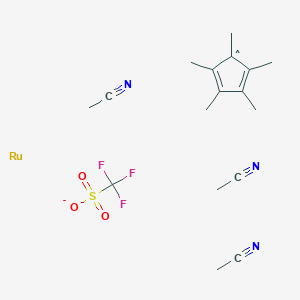
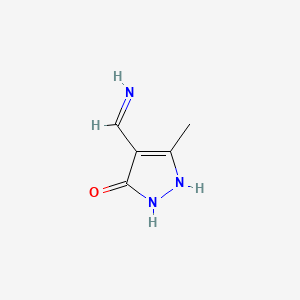
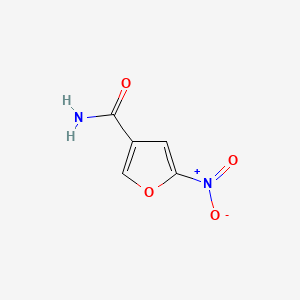
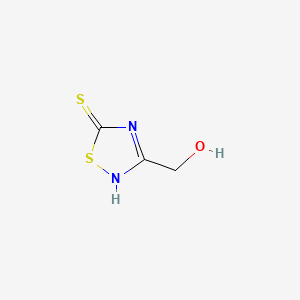
![2(1H)-Pyridinone,6-[(2,2-dimethylpropyl)thio]-(9CI)](/img/new.no-structure.jpg)
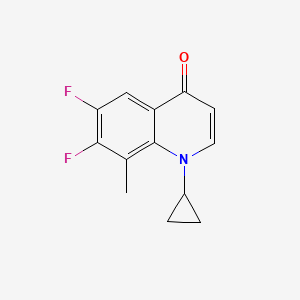
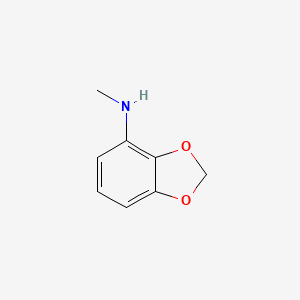
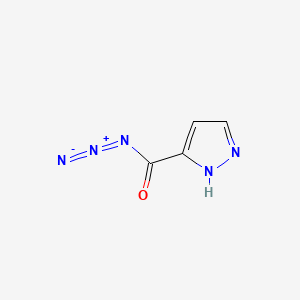
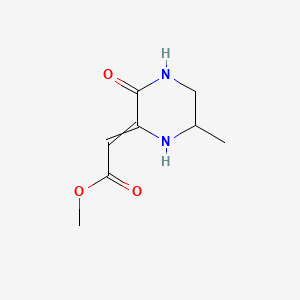
![4-[4-[4,6-Bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-ylamino]phenylazo]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B570815.png)

